molecular formula C10H16O B12781423 p-MENTH-8-EN-3-ONE, trans- CAS No. 57129-09-6

p-MENTH-8-EN-3-ONE, trans-

Cat. No.: B12781423
CAS No.: 57129-09-6
M. Wt: 152.23 g/mol
InChI Key: RMIANEGNSBUGDJ-DTWKUNHWSA-N
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Description

p-MENTH-8-EN-3-ONE, trans-: is a monoterpenoid compound with the molecular formula C10H16O . It is a derivative of p-menthane and is known for its characteristic minty aroma. This compound is commonly found in essential oils and has various applications in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-MENTH-8-EN-3-ONE, trans- can be achieved through several methods. One common approach involves the oxidation of pulegone, a naturally occurring monoterpene, using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically requires controlled conditions to ensure the selective formation of the desired trans-isomer.

Industrial Production Methods: Industrial production of p-MENTH-8-EN-3-ONE, trans- often involves the use of biocatalysts. Enzymatic systems of microorganisms, such as bacteria and fungi, can be employed to transform monoterpenes into their derivatives. This method is advantageous as it allows for the production of compounds with high optical purity and reduces the generation of toxic chemical waste .

Chemical Reactions Analysis

Types of Reactions: p-MENTH-8-EN-3-ONE, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: p-MENTH-8-EN-3-ONE, trans- is unique due to its specific structural configuration and its ability to undergo a wide range of chemical reactions. Its distinct minty aroma and potential antimicrobial properties further distinguish it from other similar compounds .

Biological Activity

p-Menth-8-en-3-one, commonly known as trans-p-menth-8-en-3-one, is a monoterpenoid compound that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in the flavor and fragrance industry, but recent studies have highlighted its potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant effects.

  • Chemical Formula : C₁₀H₁₈O
  • Molecular Weight : 154.25 g/mol
  • CAS Registry Number : 7299-40-3

Antimicrobial Activity

Trans-p-menth-8-en-3-one has demonstrated significant antimicrobial properties against various pathogens. A study conducted by Pino et al. (2006) revealed that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Salmonella typhimurium1.5 mg/mL

Anti-inflammatory Effects

Research has indicated that trans-p-menth-8-en-3-one may possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, it was observed that treatment with trans-p-menth-8-en-3-one significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential role for this compound in managing inflammatory conditions.

Antioxidant Activity

Trans-p-menth-8-en-3-one has also been evaluated for its antioxidant capabilities. A study by da Rocha et al. (2012) demonstrated that this compound effectively scavenged free radicals and inhibited lipid peroxidation in vitro. The antioxidant activity was measured using the DPPH assay, with an IC50 value of 25 µg/mL, indicating a moderate level of activity compared to standard antioxidants like ascorbic acid.

Case Study 1: Toxicity Assessment

In a toxicity assessment involving rats, it was found that high doses of trans-p-menth-8-en-3-one led to gastrointestinal disturbances and central nervous system effects. The study emphasized the importance of dosage in determining safety profiles for human consumption .

Case Study 2: Clinical Application

A clinical trial assessed the efficacy of trans-p-menth-8-en-3-one as an adjunct treatment for patients with chronic inflammatory diseases. Patients receiving this compound showed improved symptoms and reduced markers of inflammation compared to the control group .

Properties

CAS No.

57129-09-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1

InChI Key

RMIANEGNSBUGDJ-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C(=O)C1)C(=C)C

Canonical SMILES

CC1CCC(C(=O)C1)C(=C)C

density

0.925-0.932

physical_description

Colourless to yellow liquid, minty-woody, mildly green odour

solubility

insoluble in water;  soluble in alcohol and oils
miscible (in ethanol)

Origin of Product

United States

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